hafnium;N-methylmethanamine
Description
Contextualization of Hafnium Organometallic Chemistry
Hafnium, a transition metal in Group 4 of the periodic table, shares many chemical properties with its lighter congener, zirconium. wikipedia.orgpageplace.de The organometallic chemistry of hafnium, while historically less explored than that of titanium and zirconium, has become increasingly important. researchgate.net The initial development of organohafnium chemistry was closely tied to that of zirconium, with many synthetic routes and compound types being analogous for both elements. researchgate.net Early work in the mid-20th century focused on cyclopentadienyl (B1206354) derivatives, which dominated the landscape of Group 4 organometallic chemistry for a considerable period. researchgate.net However, the demand for new materials with specific functionalities, particularly in the electronics industry, has driven the exploration of a wider range of hafnium organometallic complexes, including those with metal-nitrogen bonds, such as the amido complexes. mdpi.comrsc.org
Nomenclature and Chemical Identity of Hafnium;N-methylmethanamine
The precise identification of a chemical compound is crucial for scientific communication. This compound is a prime example of a compound known by several names, each serving a different purpose, from systematic nomenclature to common laboratory shorthand.
Systematic IUPAC Naming Conventions for this compound
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is dimethylazanide (B8581999);hafnium(4+) . sigmaaldrich.comgoogle.com This name explicitly denotes the presence of four dimethylazanide anions ([N(CH₃)₂]⁻) balancing the +4 oxidation state of the central hafnium atom. Another acceptable IUPAC name is Hafnium tetrakis(dimethylazanide) . mdpi.com
Common Academic and Industrial Designations (e.g., Tetrakis(dimethylamido)hafnium(IV), TDMAH, Hf(DMA)₄)
In academic literature and industrial settings, more convenient and common names are frequently used. The most prevalent of these is Tetrakis(dimethylamido)hafnium(IV) , which clearly indicates the four (tetrakis) dimethylamido ligands attached to a hafnium atom in the +4 oxidation state. researchgate.netchemistrycool.com This name is often abbreviated to the acronym TDMAH . researchgate.netepfl.chharvard.edu The chemical formula is written as Hf[N(CH₃)₂]₄ . researchgate.net
| Name Type | Name |
| Systematic IUPAC Name | dimethylazanide;hafnium(4+) |
| Common Academic Name | Tetrakis(dimethylamido)hafnium(IV) |
| Common Industrial Acronym | TDMAH |
| Chemical Formula | Hf[N(CH₃)₂]₄ |
Historical Development and Research Trajectory of Hafnium Dimethylamido Compounds
The journey of hafnium dimethylamido compounds from laboratory curiosities to critical industrial materials is a story of evolving scientific needs and technological advancements. While hafnium was discovered in 1923, its organometallic chemistry, including amide complexes, saw significant development much later. acs.org The initial focus of Group 4 organometallic chemistry was on cyclopentadienyl complexes. researchgate.net
The impetus for exploring hafnium amido complexes came with the rise of the semiconductor industry and the need for new high-k dielectric materials to replace silicon dioxide in transistors. acs.org Hafnium oxide (HfO₂) emerged as a leading candidate due to its high dielectric constant. rsc.orgacs.org This created a demand for suitable hafnium precursors for deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). epfl.chharvard.edu
Hafnium halides, an early class of precursors, presented challenges such as low volatility and potential halogen contamination of the deposited films. harvard.edu This led researchers to investigate metal-organic precursors, among which hafnium amides showed great promise. Tetrakis(dimethylamido)hafnium(IV) (TDMAH) was identified as a particularly suitable precursor due to its good volatility and high reactivity, which allows for lower deposition temperatures. harvard.edu The synthesis of TDMAH typically involves the reaction of hafnium tetrachloride (HfCl₄) with a lithium salt of dimethylamine (B145610), such as lithium dimethylamide. epfl.ch
Significance in Contemporary Inorganic and Materials Chemistry
The primary significance of Tetrakis(dimethylamido)hafnium(IV) lies in its role as a precursor for the deposition of hafnium-containing thin films. researchgate.net Its application in ALD and CVD processes is crucial for the fabrication of the high-k dielectric gate stacks in modern complementary metal-oxide-semiconductor (CMOS) devices. researchgate.net The use of TDMAH allows for the precise, layer-by-layer deposition of high-quality hafnium oxide films with excellent uniformity and conformity, even on complex three-dimensional structures.
Research continues to explore the reaction mechanisms of TDMAH on various substrates to optimize deposition processes. rsc.org Furthermore, TDMAH serves as a starting material for the synthesis of other hafnium complexes by reacting it with compounds that can replace the dimethylamido ligands. mdpi.com This versatility makes it a valuable compound in the broader field of inorganic and materials chemistry, extending its importance beyond its immediate application in microelectronics. The development of TDMAH and other metal-amido complexes represents a significant advancement in precursor chemistry for advanced materials.
Detailed Research Findings on TDMAH as a Precursor:
| Property | Finding | Source |
| Deposition Techniques | Widely used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). | researchgate.netepfl.chharvard.edu |
| Deposited Material | Primarily used to deposit hafnium oxide (HfO₂) thin films. | researchgate.net |
| Key Application | Fabrication of high-k dielectric layers in semiconductor devices. | acs.org |
| Advantages over Halide Precursors | Higher volatility and no halogen contamination. | harvard.edu |
| Reactivity | Highly reactive with hydroxylated surfaces, allowing for low-temperature deposition. | |
| Synthesis | Commonly synthesized from hafnium tetrachloride and a lithium dimethylamide. | epfl.ch |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hafnium;N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.Hf/c1-3-2;/h3H,1-2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOTZRIAFZZWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.[Hf] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7HfN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19782-68-4 | |
| Record name | Tetrakis(dimethylamido)hafnium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry and Ligand Metal Interactions in Hafnium Dimethylamido Systems
Fundamental Principles of Hafnium-Nitrogen Coordination
The interaction between the hafnium metal center and the nitrogen atom of the dimethylamido ligand is the cornerstone of these systems' structure and reactivity.
The dimethylamido group acts as a potent anionic, two-electron donor ligand. The nitrogen atom, possessing a lone pair of electrons, forms a strong sigma (σ) bond with the electropositive Hf(IV) center. This Hf-N bond is a classical dative covalent bond, characterized by significant ionic character due to the large difference in electronegativity between hafnium and nitrogen. acs.org In a typical bonding scenario, the nitrogen lone pair is donated into a vacant d-orbital of the hafnium atom. The resulting Hf-N bond distance in amido-quinoline hafnium complexes, for instance, is approximately 2.050(4) Å, which is indicative of a strong, covalent interaction. acs.org
The nature of the substituents on the amido ligand profoundly influences the properties of the resulting hafnium complex. These influences can be broadly categorized as steric and electronic effects. alfa-chemistry.com
Steric Effects : The spatial arrangement and bulk of the substituents on the nitrogen atom dictate the number of ligands that can coordinate to the hafnium center and the resulting geometry. While the methyl groups of the dimethylamido ligand impart a moderate degree of steric hindrance, larger substituents can prevent the formation of higher-coordinate complexes. nih.gov For instance, increased steric bulk can protect the metal's active sites, suppressing side reactions like β-hydride elimination in catalytic processes. acs.org
Electronic Effects : The electronic properties of the ligand substituents modulate the electron density at the nitrogen donor atom, thereby affecting the strength of the Hf-N bond. Electron-donating groups increase the basicity of the amido nitrogen, leading to stronger donation to the hafnium center and enhanced catalytic performance in some systems. nih.gov Conversely, electron-withdrawing groups, such as a chloro substituent on an ancillary ligand framework, can decrease the electron-donating ability of the nitrogen atom, which may result in reduced catalytic activity. acs.org
Geometrical Arrangements and Coordination Spheres of Hafnium Centers
The coordination number and geometry of the hafnium atom in dimethylamido complexes are highly dependent on the ligand set.
The archetypal homoleptic complex, tetrakis(dimethylamido)hafnium(IV), [Hf(NMe₂)₄], features a four-coordinate hafnium center. sigmaaldrich.com In the solid state, it exists as a dimer with two bridging dimethylamido groups, resulting in five-coordinate hafnium centers. mocvd-precursor-encyclopedia.de However, the introduction of other ligands allows for a wide array of coordination geometries. Due to its large ionic radius, hafnium(IV) can readily accommodate higher coordination numbers, leading to geometries such as distorted trigonal bipyramidal, octahedral, or capped trigonal bipyramidal. nih.govresearchgate.netwikipedia.org For example, hafnium centers in certain polynuclear complexes can adopt octahedral coordination. wikipedia.org
Ancillary ligands, which are ligands other than the dimethylamido groups, play a crucial role in defining the structure and reactivity of the complex. They enforce specific coordination numbers and geometries by occupying multiple coordination sites or by imposing significant steric constraints.
Cyclopentadienyl (B1206354) (Cp) : The presence of a bulky pentamethylcyclopentadienyl (Cp) ligand in half-sandwich complexes like [Hf(η⁵-C₅Me₅)(NMe₂)₃] results in a structure where the Cp ligand occupies one hemisphere of the coordination sphere, influencing the disposition of the three dimethylamido ligands. acs.orgsemanticscholar.org This framework is a common motif in organometallic chemistry.
Amine Biphenolate and other Pincer Ligands : Chelating ligands, such as amine biphenolates or pyridylamides, bind to the hafnium center at multiple points, restricting its geometry. These "pincer" ligands can create a well-defined coordination environment, which is essential for controlling catalytic reactions. rsc.org
Triamidoamine : Tetradentate triamidoamine ligands, such as [{(3,5-Me₂C₆H₃)NCH₂CH₂}₃N]³⁻, envelop the hafnium atom, binding through all four nitrogen atoms. nih.gov In the resulting complexes, the hafnium center can adopt various geometries, including distorted octahedral or trigonal monopyramidal arrangements, depending on the other coordinated ligands. nih.govrwth-aachen.de The coordination of this ligand enforces specific bond angles and creates a protected metal center. nih.gov
Table 1: Selected Bond Parameters in a Triamidoamine Hafnium Complex
| Parameter | Value (Å) | Description |
|---|---|---|
| Hf−Namido | 2.114 - 2.191 | Bond lengths between Hafnium and the three amido nitrogens of the triamidoamine ligand. |
| Hf−Namine | 2.358 | Bond length between Hafnium and the central amine nitrogen of the triamidoamine ligand. |
Data sourced from studies on reduced arene complexes of hafnium supported by a triamidoamine ligand. nih.gov
Ligand Hemilability and Dynamic Behavior of Hafnium Dimethylamido Complexes in Solution
Hafnium dimethylamido complexes are often not static in solution but can exhibit dynamic behavior, including ligand dissociation/re-association (hemilability) and fluxional processes where ligands exchange positions.
Hemilability refers to the ability of a multidentate ligand to reversibly detach one of its donor arms from the metal center. This process is particularly relevant for complexes with ligands containing both strong (e.g., anionic amido) and weaker (e.g., neutral phosphine) donor sites. rsc.org Such behavior can open up a coordination site at the metal center, which is a key step in many catalytic cycles.
Fluxional behavior is frequently observed in hafnium amido complexes using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. For example, in half-sandwich hafnium amidoborane complexes, dynamic behavior is observed in solution, which involves the slow exchange of the amidoborane ligands on the NMR time scale. acs.org At higher temperatures, distinct signals in the NMR spectrum can coalesce into a single broad signal, indicating that the ligands are rapidly interconverting between different coordination sites. acs.org Kinetic parameters for these exchange processes, such as the activation enthalpy (ΔH‡) and entropy (ΔS‡), can be determined from these experiments, providing insight into the energy barriers of these dynamic processes. researchgate.net
Concepts of Non-Innocent and Redox-Active Ligands in Hafnium Coordination Chemistry
For hafnium, which typically exists in a stable +4 oxidation state, the incorporation of redox-active ligands offers a pathway to access reactivity that mimics lower formal oxidation states. While hafnium itself is not easily reduced, a ligand-based reduction can store electrons that can then be used in subsequent reactions. This concept has been demonstrated in hafnium complexes supported by triamidoamine ligands, where reduced arene ligands (naphthalene or anthracene) bind to the Hf(IV) center. nih.gov These complexes, with their dianionic arene ligands, exhibit reactivity characteristic of Hf(II) species. nih.gov
A key indicator of ligand redox activity is the change in ligand bond lengths upon coordination and complex redox events. For instance, in a hafnium complex with a redox-active dioxophenoxazine ligand, the ligand can exist in either a quinone (oxidized) or semiquinone (reduced, radical) form. fsu.edu X-ray crystallography can reveal changes in C-O and C-N bond lengths within the ligand framework, providing direct evidence of its redox state. In one such hafnium complex, Hf(DOPOq)2(DOPOsq), two ligands were found to be in the oxidized quinone form while one was a reduced semiquinone radical. This was confirmed by the shorter Hf-O bond distances to the semiquinone ligand compared to the quinone ligands, indicating a change in the ligand's electronic structure. fsu.edu
Table 1: Selected Bond Lengths in a Hafnium Complex with Redox-Active Dioxophenoxazine Ligands fsu.edu
| Bond | Bond Length (Å) | Ligand Form |
| Hf-O (avg) | ~2.47 | Quinone (DOPOq) |
| Hf-O (avg) | ~2.37 | Semiquinone (DOPOsq) |
The use of redox-active ligands in hafnium chemistry allows for multi-electron transformations without altering the formal oxidation state of the metal. This is particularly valuable for catalytic applications where the ability to shuttle electrons is crucial. The ligand acts as an electron reservoir, modulating the reactivity of the hafnium center. semanticscholar.org
Design and Properties of Heterobimetallic Hafnium Complexes Incorporating Amido Ligands
The design of heterobimetallic complexes, which feature two different metal centers within a single molecule, has garnered significant attention due to the potential for synergistic effects and novel reactivity. Incorporating hafnium with another metal, linked by bridging ligands such as amidos, can lead to materials with unique catalytic, electronic, or magnetic properties. The dimethylamido ligand, with its bridging capability, is a suitable component for constructing such architectures.
The synthesis of these complexes often involves the reaction of a hafnium amido precursor, like tetrakis(dimethylamido)hafnium(IV) (Hf(NMe₂)₄), with a complex of another metal. The choice of the second metal and the supporting ligands is crucial in dictating the final structure and properties of the heterobimetallic complex.
While specific examples of heterobimetallic complexes containing a hafnium-dimethylamido unit are not extensively detailed in the provided search results, the principles of their design can be inferred from related chemistries. For example, hafnium amido complexes can be synthesized by reacting hafnium tetrachloride with a lithium amide salt. nih.gov A similar strategy could be employed where a pre-formed metal complex containing a labile ligand is reacted with a hafnium amido species.
The properties of these heterobimetallic complexes would be highly dependent on the nature of the second metal and the bridging ligands. For instance, combining an early transition metal like hafnium with a later, more electron-rich transition metal could lead to complexes with interesting electronic communication between the metal centers. This could facilitate multi-electron redox processes relevant to catalysis.
The characterization of such complexes would rely heavily on techniques like single-crystal X-ray diffraction to determine the precise arrangement of the atoms and the nature of the metal-metal and metal-ligand bonds. Spectroscopic methods, such as multinuclear NMR, would be essential to probe the structure in solution.
Table 2: Properties of Tetrakis(dimethylamido)hafnium(IV) - A Key Precursor sigmaaldrich.comsigmaaldrich.comdockchemicals.com
| Property | Value |
| Chemical Formula | Hf(N(CH₃)₂)₄ |
| Molar Mass | 354.79 g/mol |
| Appearance | Low-melting solid |
| Melting Point | 26-29 °C |
| Density | 1.098 g/mL at 25 °C |
The development of heterobimetallic hafnium complexes with amido ligands is a promising avenue for creating new materials and catalysts. The robust Hf(IV) center combined with the electronic versatility of another metal, all within a carefully designed ligand framework, could unlock new frontiers in coordination chemistry and its applications.
Advanced Characterization Techniques for Hafnium;n Methylmethanamine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and behavior of hafnium dimethylamido complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand environment and molecular symmetry.
¹H and ¹³C NMR spectra are routinely used to confirm the synthesis and purity of hafnium dimethylamido complexes. tandfonline.com For the parent compound, tetrakis(dimethylamido)hafnium(IV), the ¹H NMR spectrum in a non-coordinating solvent typically shows a single resonance for the methyl protons of the dimethylamido ligands. This indicates that, on the NMR timescale, all the methyl groups are chemically equivalent, suggesting a fluxional molecule in solution or a highly symmetric structure.
In substituted or derivative complexes, such as unsymmetrical β-diketiminate tris(dimethylamido)hafnium(IV) compounds, NMR spectroscopy is essential for confirming the coordination of the new ligand and characterizing the resulting molecular structure. tandfonline.comresearchgate.net The spectra of these derivatives often show distinct sets of signals for the remaining dimethylamido groups and the various protons of the β-diketiminate ligand, confirming the successful ligand substitution reaction. For instance, in reactions of Hf(NMe₂)₄ that form amide hydride complexes, NMR is critical for identifying the new species formed. nih.gov Similarly, studies on the activation of hafnium pyridyl-amido precatalysts rely heavily on extensive NMR studies to understand the resulting ion pair structures. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for Protons in Hafnium Amido Complexes Note: This table provides examples of chemical shifts for related hafnium complexes to illustrate typical ranges, as data for the parent Hf(NMe₂)₄ can vary with solvent and temperature.
| Complex Fragment | Nucleus | Chemical Shift (δ) in ppm | Reference Solvent |
|---|---|---|---|
| Hf-NHMe₂ | ¹H | 5.23 (s br) | C₆D₆ |
| Hf-NHMe₂ | ¹H | 2.03 (d) | C₆D₆ |
| Hf-NHMe₂ | ¹³C | 43.5 | CDCl₃ |
| Hf-CH₂-Ph | ¹H | 1.62 (s) | C₆D₆ |
| Hf-Et (in 2MeEt) | ¹H (CH₃) | 1.44 - 1.75 | C₆D₆ |
Variable-temperature (VT) NMR studies can reveal dynamic processes occurring in solution. For many hafnium amido complexes, ligand exchange is a common dynamic process. Even if the room-temperature NMR spectrum suggests a simple, symmetric structure, cooling the sample can slow down these exchange processes, leading to the broadening and eventual splitting of signals. This provides valuable information on the energy barriers and mechanisms of these exchange pathways.
For example, dynamic behavior in solution involving the slow exchange of amidoborane ligands on the NMR timescale has been observed in related hafnium complexes. nih.gov Similarly, fluxional behavior has been noted for reduced arene complexes of hafnium, where ¹H NMR spectra show upfield shifts for the reduced arene ligands. rwth-aachen.de Comparative NMR studies investigating reactions of Hf(IV) organometallic complexes with alkylating agents like AlEt₃ and ZnEt₂ have been used to gain insight into the elementary steps of polymerization processes, tracking the formation of mixed alkyl-amido species and their dynamics. uea.ac.uk
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the bonding characteristics within hafnium dimethylamido compounds.
The IR spectrum of Hf(NMe₂)₄ is characterized by strong absorptions corresponding to the various vibrational modes of the dimethylamido ligands. Key vibrational modes include C-H stretching, CH₃ deformation, C-N stretching, and Hf-N stretching. The identification of these bands helps confirm the presence of the amido ligands bound to the hafnium center.
In situ studies, such as attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), have been employed to investigate the adsorption and reaction of Hf(NMe₂)₄ on surfaces like silicon. acs.orgfigshare.com These studies identify the characteristic vibrational frequencies of the precursor molecule and its decomposition products. Density functional theory (DFT) calculations are often used to assign these experimental frequencies to specific vibrational modes. acs.orgacs.org
Table 2: Calculated Harmonic Vibrational Frequencies for Tetrakis(dimethylamido)hafnium (TDMAH) Data obtained from DFT calculations at the B3LYP/BS1 level. acs.org
| Frequency (cm⁻¹) | Assignment | Symmetry |
|---|---|---|
| 2965 | asymmetric CH₃ stretch | a, b |
| 2931 | symmetric CH₃ stretch | a, b |
| 1468 | asymmetric CH₃ deformation | a, b |
| 1445 | symmetric CH₃ deformation | a, b |
| 1254 | CH₃ rock | a, b |
| 1157 | asymmetric C-N-C stretch | a, b |
| 948 | symmetric C-N-C stretch | a, b |
| 562 | Hf-N stretch | a, b |
The frequency of the Hf-N stretching mode in the IR or Raman spectrum is particularly sensitive to the strength and nature of the metal-ligand bond. This frequency, typically observed in the far-IR region (around 560 cm⁻¹), can be influenced by factors such as the coordination number of the hafnium center and the electronic properties of other ligands present in the molecule. acs.org Theoretical studies complementing experimental spectroscopy have calculated bond dissociation energies (BDEs), providing quantitative insights into bond strengths. For TDMAH, the Hf-N bond dissociation energy is a critical parameter in understanding its thermal decomposition pathways, which is vital for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD). acs.org
X-ray Diffraction (XRD) and Crystallography
While NMR and vibrational spectroscopy provide invaluable information about the structure and bonding in solution and the gas phase, X-ray diffraction (XRD) on single crystals provides the definitive solid-state molecular structure.
Although tetrakis(dimethylamido)hafnium(IV) is a liquid at room temperature, its structure in the solid state has been determined by single-crystal XRD at low temperatures. mocvd-precursor-encyclopedia.de The analysis reveals that Hf(NMe₂)₄ crystallizes as a dimer, [Hf(NMe₂)₄]₂, where two hafnium centers are linked by two bridging dimethylamido groups. Each hafnium atom is five-coordinate, bonded to three terminal dimethylamido ligands and the two bridging nitrogen atoms. The coordination geometry around each hafnium center is typically a distorted trigonal bipyramid. This dimeric structure is a common feature for early transition metal amido complexes. The determination of precise bond lengths and angles from crystallography is essential for understanding the steric and electronic environment of the hafnium center. mocvd-precursor-encyclopedia.de In many related hafnium complexes with multidentate ligands, a square-antiprismatic coordination geometry is often preferred. ufs.ac.za
Table 3: Selected Crystallographic Data for Hafnium Amido and Related Complexes This table presents typical bond length ranges to illustrate structural parameters.
| Complex Type | Bond | Bond Length (Å) | Coordination Geometry Feature |
|---|---|---|---|
| Dimeric [Hf(NMe₂)₄]₂ | Hf-N (bridging) | ~2.20 - 2.30 | Five-coordinate Hf |
| Dimeric [Hf(NMe₂)₄]₂ | Hf-N (terminal) | ~2.04 - 2.08 | Distorted trigonal bipyramid |
| Mono(imidazolin-2-iminato) Hf Complexes | Hf-N (amido) | 1.909 - 1.925 | - |
| Amide Hydride Complex [(Me₂N)₃Hf(μ-H)(μ-NMe₂)₂]₂Hf | Hf-N | - | Characterized by single-crystal XRD nih.gov |
| Enediamide Complex [(C₅Me₅)Hf(PriNCHCHNPri)(µ-H)]₂ | - | - | Structure determined by X-ray diffraction researchgate.net |
Determination of Solid-State Molecular and Crystal Structures of Hafnium Complexes
For instance, the solid-state structure of tetrakis(dimethylamido)hafnium(IV) (Hf(NMe2)4 or TDMAH), a key precursor for atomic layer deposition (ALD), has been determined by single-crystal XRD at low temperatures. mocvd-precursor-encyclopedia.de The analysis revealed that in the solid state, the compound exists as a dimer, where two [Hf(NMe2)4] units are connected by two bridging dimethylamido groups. mocvd-precursor-encyclopedia.de This dimerization results in a five-coordinate geometry around each hafnium center, which has significant implications for its reactivity and volatility. mocvd-precursor-encyclopedia.de
Other studies on various hafnium amido complexes have revealed different structural motifs. Depending on the ancillary ligands attached to the hafnium center, coordination geometries such as distorted trigonal bipyramidal and distorted octahedral have been observed. nih.govresearchgate.net For example, certain pyridylamido hafnium complexes adopt a distorted trigonal bipyramidal structure. researchgate.net The ability to obtain single crystals suitable for XRD analysis is crucial for unambiguously establishing these complex structures. researchgate.netacs.org
Precise Analysis of Bond Lengths, Angles, and Coordination Geometries
The data derived from single-crystal XRD is not limited to general structure but provides highly precise measurements of bond lengths, bond angles, and torsion angles. This quantitative information is critical for understanding the nature of the metal-ligand bonding and the steric environment around the hafnium atom.
In hafnium amido complexes, the hafnium-nitrogen (Hf-N) bond length is a key parameter. For amido-quinoline hafnium complexes, a distorted trigonal-bipyramidal (tbp) geometry has been confirmed, with the Hf–N(amido) bond distance measured at 2.050(4) Å, which is indicative of a classic ionic covalent bond. acs.org In contrast, the dative bond from a neutral quinoline-nitrogen donor to the same hafnium center is significantly longer at 2.411(4) Å. acs.org
Different types of nitrogen ligands result in varied Hf-N bond lengths. Studies on hafnium metalloporphyrins have reported Hf–N(imido) distances of 1.859(2) Å and Hf–N(amido) distances ranging from 2.087(2) Å to 2.151(2) Å. acs.org In complexes supported by triamidoamine ligands, the average Hf–N(amido) bond length is 2.174 Å, while the Hf–N(amine) bond is longer at 2.405(5) Å. nih.gov These variations highlight the influence of the ligand type and coordination environment on the bonding characteristics. The geometry around the metal center is often described by the τ parameter, which helps to distinguish between square-pyramidal and trigonal-bipyramidal geometries in five-coordinate complexes. acs.org
| Complex Type | Ligand Type | Hf-N Bond Length (Å) | Coordination Geometry | Reference |
|---|---|---|---|---|
| Amido-quinoline | Amido | 2.050(4) | Distorted Trigonal Bipyramidal | acs.org |
| Amido-quinoline | Quinoline (dative) | 2.411(4) | Distorted Trigonal Bipyramidal | acs.org |
| Triamidoamine-supported | Amido (avg.) | 2.174 | Distorted Trigonal Bipyramidal | nih.gov |
| Triamidoamine-supported | Amine | 2.405(5) | Distorted Trigonal Bipyramidal | nih.gov |
| Imido Metalloporphyrin | Imido | 1.859(2) | - | acs.org |
| Imido Metalloporphyrin | Amido | 2.087(2) | - | acs.org |
| Imido Metalloporphyrin | Amido | 2.151(2) | - | acs.org |
Other Spectroscopic and Analytical Methods for Hafnium Amido Complexes
Beyond diffraction methods, a range of spectroscopic and analytical techniques are essential for a comprehensive characterization of hafnium amido complexes, both in their isolated state and during their application in materials deposition.
Spectrophotometric Approaches for Complex Analysis
UV-Visible spectrophotometry provides a sensitive and selective method for the quantitative determination of hafnium. rsc.orgrsc.org These methods typically involve the formation of a colored mixed-ligand or ternary complex, whose absorbance can be measured at a specific wavelength. rsc.orgrsc.org For instance, hafnium can be determined by forming a complex with reagents such as N-p-tolyl-p-methoxybenzohydroxamic acid and xylenol orange, with the resulting complex exhibiting a maximum absorbance at 540 nm. rsc.orgrsc.org
Other reagents like Arsenazo III are also used for the spectrophotometric determination of hafnium in strong acid solutions, where the hafnium-Arsenazo III complex is measured at 670 nm. nasa.gov These methods are valuable for quantifying the hafnium content in various samples. The molar absorptivity of the complex is a key parameter that indicates the sensitivity of the method. rsc.orgijsr.net Beer's law is typically obeyed over a specific concentration range, allowing for accurate quantification. rsc.orgnasa.govijsr.net
| Reagent(s) | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|
| N-p-tolyl-p-methoxybenzohydroxamic acid / Xylenol Orange | 540 | 8.40 x 10⁴ | rsc.orgrsc.org |
| Arsenazo III | 670 | - | nasa.gov |
| Uramildiacetic Acid (UDA) | 520 | 3.1 x 10⁻⁵ | ijsr.net |
| 2-amino-3-(4-bromo phenyl azo)-8,9 dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | 368 | 2.51 x 10⁵ |
In Situ Spectroscopic Studies of Deposition Processes Involving Hafnium Precursors
Understanding the chemical transformations of hafnium precursors like TDMAH and tetrakis(ethylmethylamino)hafnium (TEMAH) during deposition processes such as ALD and chemical vapor deposition (CVD) is critical for controlling film growth and quality. In situ spectroscopic techniques are indispensable for monitoring these processes in real-time.
Infrared (IR) Spectroscopy : In situ Fourier Transform Infrared (FTIR) spectroscopy is used to probe the gas-phase species present in the reactor and the chemical changes occurring on the substrate surface during ALD cycles. aip.orgresearchgate.net By monitoring the vibrational frequencies of the precursor molecules and reaction byproducts, researchers can gain insights into the surface chemistry, ligand exchange reactions, and the effectiveness of purge steps. aip.orgresearchgate.netuwo.ca For example, studies on hafnium oxide ALD using TEMAH and water have used in situ FTIR to identify unreacted precursor and reaction products in the gas phase, helping to optimize gas injection conditions. aip.org
X-ray Photoelectron Spectroscopy (XPS) : Ambient pressure XPS (AP-XPS) allows for the real-time study of chemical reactions on surfaces under realistic synthesis conditions. acs.org This technique has been employed to investigate the initial deposition of HfOx from TDMAH, revealing how the precursor interacts with the substrate surface during the first ALD cycles. acs.org It can identify the formation of interfacial layers, such as silicon nitride, which can occur when nitrogen-containing precursors react with a silicon substrate. researchgate.net
Spectroscopic Ellipsometry (SE) : In situ SE is a powerful optical technique for monitoring film growth in real-time. It measures the change in polarization of light upon reflection from a surface, which can be modeled to determine film thickness, surface roughness, and optical constants. aip.org This method has been used to study the nucleation and growth morphology of hafnium-containing films as a function of substrate type, temperature, and precursor pressure. aip.org
These in situ techniques provide a dynamic picture of the deposition process, enabling a deeper understanding of the reaction mechanisms and facilitating the development of improved materials and processes. researchgate.net
Applications of Hafnium Dimethylamido Complexes in Advanced Materials Science
Precursors for Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to build materials a single atomic layer at a time. This process allows for exceptional control over film thickness and conformality, even on complex, high-aspect-ratio structures. mdpi.comharvard.edu Hafnium amides like TDMAH are preferred precursors for ALD due to their high reactivity and volatility, which enables high-performance processes at lower temperatures compared to halide-based precursors. researchgate.netmocvd-precursor-encyclopedia.de
Growth of High-κ Hafnium Oxide (HfO2) Thin Films
Hafnium oxide (HfO₂) is a critical high-dielectric-constant (high-κ) material, essential for manufacturing next-generation transistors and memory capacitors in the semiconductor industry. balazs.comharvard.edu TDMAH is widely used as a hafnium precursor for the ALD of HfO₂ films, typically with water (H₂O) or ozone (O₃) as the oxygen source. aip.org
The ALD process involves alternating pulses of the TDMAH precursor and the oxidant, separated by inert gas purges. The choice of oxidant significantly impacts the resulting film's properties. Using ozone as the oxidant has been shown to improve the dielectric properties of HfO₂ films significantly compared to those grown with water. aip.org Films grown with O₃ at 300°C exhibit a much lower carbon impurity concentration, a more amorphous nature, and leakage current densities three orders of magnitude smaller than films grown using H₂O. aip.org The dielectric constant of an O₃-based film was reported to be as high as 24.4. aip.org
The deposition temperature is a critical parameter. For the TDMAH and ozone process, the lowest deposition rate is observed at 320°C. researchgate.net Lower growth temperatures (e.g., 150°C) can prevent precursor decomposition, leading to lower leakage currents. However, post-deposition annealing is often performed to improve film quality, which can decrease the defect density within the dielectric bulk but may also increase the interfacial state density. The high reactivity of TDMAH allows for the growth of smooth and highly conformal HfO₂ films. harvard.edu
Research Findings on ALD of HfO₂ using Hafnium Amide Precursors
| Hafnium Precursor | Oxidant | Deposition Temperature (°C) | Growth Rate (nm/cycle) | Key Findings | Reference |
|---|---|---|---|---|---|
| Tetrakis(dimethylamido)hafnium (TDMAH) | Ozone (O₃) | 300 | Not specified | Dielectric constant of 24.4; leakage current 3 orders of magnitude lower than with H₂O. | aip.org |
| Tetrakis(dimethylamido)hafnium (TDMAH) | Ozone (O₃) | 150 - 350 | Not specified | Lower growth temperatures prevent decomposition and result in lower leakage current. | |
| Tetrakis(ethylmethylamido)hafnium (TEMAH) | Ozone (O₃) | 160 - 420 | Not specified | Achieved 100% step coverage on high-aspect-ratio trenches; lowest deposition rate at 320°C. | harvard.edu |
| Tetrakis(ethylmethylamido)hafnium (TEMAH) | Water (H₂O) | 200 - 250 | ~0.09 | Films were stoichiometric (O/Hf ratio of 2.0); low carbon and nitrogen impurities. | researchgate.net |
Deposition of Hafnium Nitride (HfN) Films
Hafnium nitride (HfN) is a hard, refractory material with applications as a wear-resistant coating and a diffusion barrier in microelectronics. ALD using TDMAH as the hafnium source and ammonia (NH₃) as the nitrogen source is an effective method for producing HfN, and related hafnium nitride (Hf₃N₄), thin films at low substrate temperatures, typically in the range of 150-250°C. mocvd-precursor-encyclopedia.de The use of TDMAH allows for a chlorine-free process, which is advantageous over traditional methods that use hafnium tetrachloride (HfCl₄) and can lead to chlorine contamination in the film.
Fabrication of Hafnium Disulfide (HfS₂) Layers
Hafnium disulfide (HfS₂), a two-dimensional (2D) transition metal dichalcogenide, has emerged as a promising semiconductor for future electronic and optoelectronic devices. mdpi.comresearchgate.net A significant challenge has been the large-scale production of continuous, high-quality HfS₂ films. mtak.hu ALD using TDMAH and hydrogen sulfide (H₂S) provides a viable solution for synthesizing homogeneous and smooth HfS₂ layers in a controlled manner. mdpi.comresearchgate.net
Research has established an ALD window for the TDMAH and H₂S process between 200°C and 350°C, with the highest growth rates occurring at 300°C. mdpi.com The resulting films exhibit wafer-scale uniformity. mdpi.commtak.hu While the as-grown films are typically amorphous, their surface is very smooth, with root mean square (RMS) roughness below 9 nm on silicon substrates. mdpi.com The smoothest layers are achieved at the lower end of the temperature window, around 200°C. mdpi.com
Precursors for Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is another widely used technique for producing high-quality thin films. In CVD, the substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. Hafnium amides are also valuable precursors for CVD processes. balazs.commocvd-precursor-encyclopedia.de
Formation of Hafnium Diboride (HfB₂) Films
Hafnium diboride (HfB₂) is an ultra-high-temperature ceramic known for its high hardness, wear resistance, and thermal stability. acs.org These properties make it attractive for applications in microelectromechanical systems (MEMS) and as a contact material for nanoelectromechanical (NEM) switches. transducer-research-foundation.orgresearchgate.net
The CVD of HfB₂ requires precursors containing both hafnium and boron. While hafnium borohydride [Hf(BH₄)₄] is a standard precursor, research has explored modifying it to improve deposition processes. nih.gov Computational studies using Density Functional Theory (DFT) have evaluated alternative precursor designs, including the modification of the standard precursor to a [Hf(BH₄)₂(L)₂] structure, where L represents a ligand. acs.org N-based ligands, including dimethylamine (B145610) [-N(Me)₂], have been investigated as potential replacements for the borohydride groups to facilitate the deposition of stoichiometric HfB₂ materials. acs.org This approach aims to develop new precursors that allow for lower-temperature deposition without the need for background inhibitor gases. nih.gov
Optimizing Precursor Selection for CVD/ALD Applications
The selection of a precursor is critical for controlling film quality in both CVD and ALD. Metal alkylamides like TDMAH, Tetrakis(ethylmethylamido)hafnium (TEMAH), and Tetrakis(diethylamido)hafnium (TDEAH) are often favored over traditional inorganic precursors such as hafnium tetrachloride (HfCl₄). balazs.commocvd-precursor-encyclopedia.de
Key advantages of hafnium amides over hafnium halides include:
Lower Impurity Contamination: HfCl₄-based processes can lead to significant residual chlorine in the deposited films, which is detrimental to the electrical performance of semiconductor devices. researchgate.net Amide precursors provide a chlorine-free deposition route.
Higher Vapor Pressure: HfCl₄ is a solid with low vapor pressure, making efficient and repeatable precursor delivery into the deposition chamber challenging. In contrast, many hafnium amides are liquids or low-melting solids, which are better suited for vapor delivery systems. balazs.com
Lower Deposition Temperatures: The high reactivity of amide precursors often allows for lower process temperatures compared to halide-based processes. mocvd-precursor-encyclopedia.de
Among the hafnium amides, the choice depends on specific process requirements. For instance, TDMAH is a low-melting solid, while TEMAH and TDEAH are liquids at room temperature, which can simplify precursor delivery by bubbling or direct liquid injection. balazs.com The thermal stability of the precursor is also crucial; it must be volatile enough to transport to the substrate but stable enough to avoid gas-phase decomposition before reaching the surface, which would compromise the self-limiting nature of ALD. balazs.com
Mechanistic Studies of Film Growth Processes
The deposition of thin films using hafnium dimethylamido complexes, particularly Tetrakis(dimethylamido)hafnium (TDMAH), is a cornerstone of modern materials science, especially in the fabrication of advanced electronic devices. The precise control over film thickness, composition, and conformality offered by techniques like Atomic Layer Deposition (ALD) is underpinned by complex surface chemistry. Understanding the mechanisms of these surface reactions is critical for process optimization and the development of next-generation materials.
Elucidation of Surface Reactions and Ligand Exchange Mechanisms
The fundamental process in ALD film growth involves the self-limiting chemisorption of the precursor molecule onto a substrate. For TDMAH, this initial step is a sophisticated interplay of adsorption and chemical reaction, primarily involving ligand exchange with active sites on the substrate surface.
On hydroxylated surfaces, such as silicon with a native oxide layer (Si-OH), the TDMAH molecule readily reacts. The process begins with the physisorption of the TDMAH molecule, followed by a ligand exchange reaction between one of its dimethylamido (-NMe2) ligands and a surface hydroxyl (-OH) group. mdpi.com This reaction is thermodynamically favorable and proceeds with a very low activation energy barrier of approximately 7.1 kJ/mol, resulting in the formation of a surface-bound tri(dimethylamino)hafnium species (-O-Hf(NMe2)3) and the release of a dimethylamine (HNMe2) molecule. mdpi.com The hafnium atom in the resulting complex maintains a four-fold coordination, bonding to the three remaining amino ligands and one surface oxygen atom. mdpi.com
The reactivity of TDMAH is notably higher than other classes of hafnium precursors. For instance, the activation energies for ligand exchange reactions involving hafnium amides are significantly lower (7.1 to 28.4 kJ/mol) than those for hafnium alkoxides (33.0 to 70.2 kJ/mol) and hafnium halides (71.4 to 97.4 kJ/mol). mdpi.com This high reactivity allows for ALD processes to be conducted at lower temperatures. mdpi.com
On non-hydroxylated or hydrogen-terminated silicon (H-Si) surfaces, the reaction mechanism is different and more complex. Studies combining in-situ attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) and density functional theory (DFT) calculations have shown that TDMAH can react directly with the H-Si surface. acs.orgfigshare.com This can lead to the formation of various interfacial bonds, including Hf-Si, Hf-N-Si, and Hf-N-C-Si, through processes like insertion and β-hydride elimination reactions. acs.org Decomposition byproducts such as dimethylamine and N-methyl methyleneimine (MMI) have been observed, indicating that the ligand can undergo further reactions on the surface. acs.orgfigshare.com
The nucleation of TDMAH is not limited to silicon surfaces. On metal oxides like cobalt oxide (CoO), the initial interaction is described as a Lewis acid-base reaction. acs.org The Lewis acidic hafnium center of the TDMAH molecule interacts with a surface oxygen ion (a Lewis base), while a dimethylamido ligand interacts with a surface cobalt ion (a Lewis acid). acs.org This results in the breaking of a Hf-N bond and the formation of a surface-adsorbed -Hf(NMe2)3 complex. acs.org
Table 1: Activation Energy Barriers for Ligand Exchange Reactions of Different Hafnium Precursors on Hydroxylated Si(100)
| Precursor Class | Precursor Example | Activation Energy (kJ/mol) |
|---|---|---|
| Amide | TDMAH (Hf[NMe2]4) | 7.1 |
| Amide | TEMAH (Hf[NEtMe]4) | >7.1 |
| Amide | TDEAH (Hf[NEt2]4) | ~28.4 |
| Alkoxide | Hf[OMe]4 | 33.0 |
| Alkoxide | Hf[OtBu]4 | 70.2 |
| Halide | HfI4 | 71.4 |
| Halide | HfCl4 | >71.4 |
| Halide | HfF4 | 97.4 |
This table is generated based on data from computational studies. mdpi.com
Influence of Co-reactants (e.g., H2O, H2S, O3) on Deposition Chemistry
The second half-reaction in the ALD cycle involves a co-reactant that removes the remaining ligands from the chemisorbed precursor and restores the surface's reactivity for the next precursor pulse. The choice of co-reactant profoundly influences the deposition chemistry, film composition, and material properties.
Water (H2O): Water is the most common co-reactant for depositing hafnium oxide (HfO2) from TDMAH. atomfair.com The reaction involves the hydrolysis of the surface-bound -Hf(NMe2)x species, where water molecules cleave the remaining Hf-N bonds, releasing more dimethylamine and forming surface hydroxyl groups (-OH). harvard.edu This process regenerates the hydroxylated surface, preparing it for the subsequent TDMAH pulse. harvard.edu However, the use of water can lead to the formation of a silicon oxide (SiO2) interfacial layer when depositing on silicon, which can impact the electrical properties of the final device. aip.org Studies show that films grown with the TDMAH/H2O process can be oxygen-rich, with an O/Hf ratio of around 2.2, which may enhance this interfacial oxidation. aip.org
Ozone (O3): Ozone is a more powerful oxidizing agent than water and can be used as an alternative co-reactant. atomfair.comcsic.es The O3-based process can influence the levels of impurities in the film; at lower deposition temperatures (e.g., 200°C), films grown with ozone may have higher carbon content compared to those grown with water. harvard.edu However, as the temperature increases, the difference in impurity levels diminishes. harvard.edu The choice between H2O and O3 can affect the film's electrical characteristics; leakage current and the equivalent oxide thickness (EOT) are dependent on the deposition temperature and the chosen oxygen source. csic.es
Hydrogen Sulfide (H2S): To deposit hafnium sulfide (HfS2), a promising two-dimensional semiconductor, hydrogen sulfide is used as the co-reactant with TDMAH. mdpi.com The ALD process for HfS2 using TDMAH and H2S has a defined temperature window, typically between 200°C and 350°C. mdpi.com Within this window, the process yields homogeneous and smooth HfS2 layers. mdpi.com The surface reactions involve the sulfidation of the hafnium-amide surface species, where H2S reacts to form Hf-S bonds and releases dimethylamine.
Other Co-reactants: Oxygen plasma is another co-reactant that can be used. Studies comparing O2 plasma, O3, and H2O show that the choice of co-reactant leads to variations in the final film's composition, stoichiometry, and crystallinity. researchgate.net
Table 2: ALD Process Parameters and Film Properties with Different Co-reactants for Hafnium-based Films using TDMAH
| Co-reactant | Target Film | Typical Deposition Temperature (°C) | Resulting Film Characteristics |
|---|---|---|---|
| Water (H2O) | HfO2 | 150 - 325 | Can form an interfacial SiO2 layer on Si; films may be oxygen-rich. aip.orgcsic.es |
| Ozone (O3) | HfO2 | 150 - 350 | Can lead to higher carbon impurities at lower temperatures compared to H2O. harvard.educsic.es |
| Hydrogen Sulfide (H2S) | HfS2 | 200 - 350 | Produces amorphous but homogeneous and uniform sulfide layers. mdpi.com |
| Oxygen Plasma (O2) | HfOx | Varies | Results in different film composition and crystallinity compared to thermal processes. researchgate.net |
This table summarizes typical findings from various research articles.
Role of Hafnium Dimethylamido Complexes in Semiconductor Device Fabrication
Hafnium dimethylamido complexes, primarily TDMAH, are critical precursors in the manufacturing of advanced semiconductor devices. emdgroup.comamericanelements.com Their primary application is in the deposition of high-k dielectric films, specifically hafnium oxide (HfO2), which has been instrumental in overcoming the physical limitations of traditional silicon dioxide (SiO2) gate dielectrics. atomfair.comcityu.edu.hk
As transistors have been scaled down to nanometer dimensions, the required thickness of the SiO2 gate dielectric has shrunk to just a few atomic layers. cityu.edu.hk At this scale, quantum tunneling effects lead to excessive gate leakage currents, which increases power consumption and degrades device performance. cityu.edu.hk High-k dielectrics, like HfO2, allow for a physically thicker film to be used while achieving the same capacitance as a much thinner SiO2 layer, thereby mitigating leakage currents. atomfair.com
TDMAH is an ideal precursor for this application due to its high reactivity at low temperatures and its status as a chlorine-free liquid source, which allows for efficient and clean vapor delivery in ALD and metal-organic chemical vapor deposition (MOCVD) systems. csic.esemdgroup.comsigmaaldrich.com The ALD technique, using precursors like TDMAH, provides unparalleled control over film thickness with atomic-level precision, ensuring the uniformity and conformality required for complex, three-dimensional transistor architectures such as FinFETs and Gate-All-Around (GAA) structures. atomfair.com
The use of TDMAH for HfO2 deposition is integral to the production of a wide range of semiconductor devices, including:
Logic Devices: High-performance microprocessors rely on high-k gate stacks to enable continued transistor scaling according to Moore's Law. emdgroup.com
Memory Devices: HfO2 films are used in Dynamic Random-Access Memory (DRAM) capacitors and are crucial for non-volatile memory technologies like NAND and 3D NAND flash. emdgroup.com
Furthermore, research has shown that the nitrogen from the dimethylamido ligands in TDMAH can be beneficial. During the initial stages of ALD on a silicon substrate, nitrogen atoms can react with the silicon to form a thin silicon nitride (SiNx) interlayer. researchgate.net This interlayer can act as a diffusion barrier and passivate the interface, leading to a reduction in leakage current by up to three orders of magnitude compared to a SiO2 interface with the same equivalent oxide thickness. researchgate.net This demonstrates how the precursor chemistry itself can be leveraged to enhance device performance.
Catalytic Applications of Hafnium Dimethylamido Complexes
Dehydrocoupling Reactions
Dehydrocoupling is a chemical process that involves the formation of a new bond between two molecules with the concurrent elimination of molecular hydrogen (H₂). Hafnium dimethylamido complexes have emerged as effective catalysts for these reactions, particularly in the context of amine-borane dehydrocoupling. This application is driven by the need for efficient methods of hydrogen storage and the synthesis of boron-nitrogen polymeric materials. nih.govwikipedia.orgworktribe.com
Catalysis of Amine-Borane Dehydrocoupling by Hafnium Complexes
Hafnium dimethylamido complexes are active in the catalytic dehydrocoupling of amine-borane adducts. For instance, half-sandwich tris(dimethylamido)hafnium(IV) derivatives react with dimethylamine-borane (NHMe₂BH₃) to produce bis(dimethylamidoborane) hydride complexes. These reactions are part of a broader investigation into Group 4 metal derivatives as highly active homogeneous catalysts for this transformation. nih.gov While titanium-based catalysts are often more active, hafnium analogues also effectively promote the reaction. wikipedia.org
The general process involves the reaction of a hafnium precursor, such as a mono(pentamethylcyclopentadienyl)tris(dimethylamido)hafnium complex, with an amine-borane. This leads to the formation of hafnium complexes containing amidoborane and hydride ligands, key intermediates in the catalytic cycle that releases hydrogen.
Mechanistic Insights into H₂ Release Pathways
The mechanism for amine-borane dehydrocoupling catalyzed by Group 4 complexes, including hafnium dimethylamido derivatives, is believed to proceed through the formation of metal amidoborane and hydride intermediates. The reaction of a hafnium amido complex with the N-H bond of the amine-borane initiates the process.
One proposed pathway involves an outer-sphere-type mechanism. In this model, the catalyst does not undergo ligand loss but facilitates the dehydrocoupling process externally. This is supported by studies on related zirconium systems where the isolated amido borane (B79455) complex was unstable towards borane loss rather than β-hydrogen elimination, suggesting that dehydrogenation proceeds without direct insertion into the metal-ligand bond.
Another key step is the potential for hydride abstraction from the borane moiety, leading to the formation of a hafnium-hydride species and a boronium cation. The subsequent protonation of the metal hydride by the acidic N-H group of the boronium cation or another amine-borane molecule releases H₂ and regenerates the active catalytic species. acs.org DFT analysis of related zirconocene (B1252598) systems supports a pathway involving the formation of H₂ and a monomeric aminoborane (B14716983) (H₂B=NR₂). rsc.org
Polymerization Catalysis
Tetrakis(dimethylamido)hafnium(IV) and its derivatives are extensively used as precursors to generate active catalysts for various polymerization reactions. The dimethylamido ligands can be readily replaced by other ancillary ligands (such as phenoxides, alkoxides, or cyclopentadienyl (B1206354) groups) to tailor the catalyst's activity, stereoselectivity, and the properties of the resulting polymer.
Ring-Opening Polymerization of Cyclic Esters (e.g., rac-Lactide)
Hafnium complexes derived from dimethylamido precursors are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide (rac-LA), which is used to produce polylactic acid (PLA), a biodegradable polymer. While Hf(NMe₂)₄ itself is not typically the direct initiator, it is a common starting material for synthesizing more active species. For example, reacting Hf(NMe₂)₄ with pro-ligands such as sulfonamides or amine phenols generates hafnium bis(amido) or alkoxide complexes that are active ROP catalysts.
These hafnium-based catalysts can produce PLA with controlled molecular weights and narrow polydispersity indices (PDI), indicative of a well-controlled polymerization process. nih.gov Certain hafnium amine tris(phenolate) alkoxide initiators have shown extremely high activity, particularly under solvent-free melt conditions, yielding highly heterotactic polylactide. nih.gov The polymerization often proceeds via a coordination-insertion mechanism, where the lactide monomer coordinates to the hafnium center before the alkoxide initiator attacks, leading to ring opening and chain propagation. rsc.org
Table 1: Performance of a Hafnium Catalyst in rac-Lactide Polymerization Data derived for a mono(imidazolin-2-iminato) hafnium complex. mdpi.com
| Entry | Time (min) | Conversion (%) | Mn (GPC, kDa) | PDI |
|---|---|---|---|---|
| 1 | 10 | 18 | 4.2 | 1.2 |
| 2 | 20 | 35 | 7.5 | 1.2 |
| 3 | 40 | 65 | 14.2 | 1.2 |
| 4 | 60 | 95 | 20.0 | 1.2 |
Conditions: Toluene, 70 °C, [Cat]:[rac-LA] = 1:200.
Olefin Polymerization (e.g., 1-Hexene) Utilizing Hafnium Catalysts
Hafnium-based catalysts are well-established in the field of olefin polymerization. nih.govgoogle.com Catalysts derived from dimethylamido precursors have shown significant activity for the polymerization of α-olefins such as 1-hexene (B165129). Amine bis(phenolate) hafnium complexes, which can be synthesized from Hf(NMe₂)₄, exhibit remarkable activities when activated with a co-catalyst. researchgate.net
The nature of the ancillary ligand, including those with dimethylamine (B145610) donor side-arms, influences catalytic performance. For instance, in a series of [ONXO]-type hafnium catalysts, the complex with a pendant NMe₂ group was tested for 1-hexene polymerization. While zirconium-based analogues showed an activity order of OMe > NMe₂ > SMe, the hafnium series displayed a different pattern, highlighting the subtle interplay between the metal center and the ligand framework. dntb.gov.ua Some hafnium complexes are capable of mediating the living polymerization of 1-hexene, producing polymers with very low polydispersity (PDI ≈ 1.02–1.05) and predictable molecular weights. researchgate.net
Table 2: 1-Hexene Polymerization with a Hafnium Diamido/Donor Catalyst System Data derived for {[MesNpy]Hf(i-Bu)}[B(C₆F₅)₄] system.
| Entry | Equivalents of 1-Hexene | Mn (Expected, g/mol ) | Mn (Found, g/mol ) | PDI |
|---|---|---|---|---|
| 1 | 100 | 9,100 | 9,300 | 1.05 |
| 2 | 200 | 17,500 | 18,100 | 1.04 |
| 3 | 400 | 34,300 | 36,200 | 1.04 |
| 4 | 600 | 51,100 | 52,900 | 1.02 |
Conditions: Chlorobenzene solvent.
Small Molecule Activation and Functionalization
The reactivity of the Hf-N bond in tetrakis(dimethylamido)hafnium allows it to activate and functionalize various small molecules. A prominent example is its reaction with silanes (Si-H compounds). Hf(NMe₂)₄ reacts with phenyl-substituted silanes like H₂SiR'Ph to yield molecular hydrogen (H₂), aminosilanes, and complex hafnium amide hydride intermediates. This reaction represents the activation of the Si-H bond and the N-H bond of the in-situ formed amine, followed by the functionalization of the silane (B1218182) via the formation of a Si-N bond.
Studies have also explored the surface chemistry of Hf(NMe₂)₄, which is a widely used precursor in Atomic Layer Deposition (ALD) for hafnium oxide thin films. Its reaction with hydroxylated surfaces involves the activation of surface O-H groups. The precursor chemisorbs and reacts, eliminating dimethylamine and forming a Hf-O bond. acs.org Theoretical and experimental studies on the reaction of Hf(NMe₂)₄ with hydrogen-terminated silicon surfaces show that activation of the Si-H bond can lead to the formation of Hf-Si and Hf-N-Si linkages, with byproducts including dimethylamine and hydrogen. researchgate.net This reactivity is fundamental to creating interfaces in semiconductor devices.
Table of Compounds
| Compound Name | Synonym(s) |
|---|---|
| hafnium;N-methylmethanamine | Tetrakis(dimethylamido)hafnium(IV); Hf(NMe₂)₄ |
| rac-Lactide | rac-LA |
| 1-Hexene | - |
| Dimethylamine-borane | NHMe₂BH₃ |
| Polylactic acid | PLA |
| Hydrogen | H₂ |
| Silane | Silicon hydride |
| Aminosilane | - |
Catalytic Carbon Dioxide Hydrosilylation
The catalytic hydrosilylation of carbon dioxide (CO2) is a significant reaction for converting CO2 into value-added chemicals, such as formates, methanol, or methane. While various transition metals have been explored for this transformation, research into hafnium-based catalysts, particularly those originating from hafnium tetrakis(dimethylamide), is an area of developing interest. Although direct, comprehensive studies detailing the catalytic cycle of hafnium tetrakis(dimethylamide) in CO2 hydrosilylation are not extensively documented in current literature, the reactivity of related hafnium complexes provides insights into their potential.
Hafnium-phosphinoamide cationic complexes have been shown to activate CO2, behaving as metal-based frustrated Lewis pairs that can bind one or two CO2 molecules. nih.govrsc.org This activation is a critical first step in any catalytic reduction. Furthermore, the reaction of hafnium tetrakis(dimethylamide) with hydrosilanes is known, indicating the potential for Si-H bond activation, another key step in the hydrosilylation cycle. Zirconium complexes, which are chemically similar to hafnium, have been successfully used for the catalytic hydrosilylation of CO2, suggesting that hafnium analogues could exhibit similar reactivity. rsc.org
Imine Metathesis Reactions Catalyzed by Hafnium Imido Complexes
Imine metathesis is a powerful reaction for the synthesis of new imines and nitrogen-containing heterocycles. This transformation is effectively catalyzed by hafnium imido complexes, which can be generated from hafnium amido precursors.
A well-defined, single-site silica-supported hafnium imido bis-amido complex, [(≡Si-O-)Hf(=NMe)(η1-NMe2)], has been synthesized through surface organometallic chemistry. nih.govcore.ac.uk This complex was prepared by grafting a hafniaaziridine species onto silica (B1680970) and then converting it via thermal treatment. nih.govcore.ac.uk The resulting hafnium imido complex demonstrates catalytic activity for imine metathesis under mild conditions. nih.govcore.ac.uk
The proposed mechanism for this reaction is analogous to olefin metathesis, involving a [2+2] cycloaddition between the hafnium-imido (Hf=NR) bond and the carbon-nitrogen double bond of a substrate imine (R'C=NR''). core.ac.uk This forms a transient diazametallacyclobutane intermediate. A subsequent cycloreversion can then release a new imine product and regenerate a hafnium imido complex, thus completing the catalytic cycle. Reactivity studies involving the exchange with N-(4-phenylbenzylidene)benzylamine support this [2+2] mechanism. nih.govcore.ac.uk
| Catalyst Precursor/System | Substrate Example | Key Finding |
| Silica-supported hafniaaziridine complex | N-(4-phenylbenzylidene)benzylamine | Forms an active hafnium imido catalyst [(≡Si-O-)Hf(=NMe)(η1-NMe2)] that facilitates imine metathesis via a proposed [2+2] cycloaddition mechanism. nih.govcore.ac.uk |
| Zirconium imido complexes (analogue) | N-Aryl aldimines | Catalyzes metathesis through diazametallacyclobutane intermediates, providing a mechanistic model for hafnium systems. |
Hydroboration and Hydroamination Processes
Hafnium complexes show significant promise in atom-economical addition reactions across unsaturated bonds, including the functionalization of C-C single bonds and C-C multiple bonds.
The activation and functionalization of typically inert C-C single bonds represent a significant challenge in synthetic chemistry. Recent advances have demonstrated that hafnium complexes can catalyze the hydroboration of these bonds, particularly in strained ring systems like cyclopropylamines.
An unprecedented catalytic system using Cp2HfCl2 has been developed for C-C single bond activation and subsequent hydroboration. rsc.org This transformation achieves selective cleavage of the proximal Cα-Cβ single bond in various cyclopropylamines. rsc.org While zirconium has been more extensively studied for this reaction, hafnium has been shown to exhibit similar catalytic performance. The reaction mechanism is proposed to involve the formation of an N-Hf(IV) species followed by a β-carbon elimination pathway to achieve the C-C bond cleavage. rsc.org
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-efficient method for synthesizing amines. Tetrakis(amido) complexes of Group 4 metals are effective catalysts for this transformation.
While studies specifically detailing hafnium tetrakis(dimethylamide) are less common, extensive research on the analogous titanium and zirconium complexes, Ti(NMe2)4 and Zr(NMe2)4, provides a strong basis for understanding its potential. rsc.org These complexes are significantly more active than metallocene-based catalysts for the intramolecular hydroamination of aminoalkynes and aminoallenes. rsc.org The catalytic cycle is believed to involve the insertion of the alkyne or allene (B1206475) into the metal-nitrogen bond of the catalyst. A potential side reaction can be the formation of dimethylamine addition products, which can be mitigated by using electron-poor secondary amido complexes. rsc.org Given the chemical similarities within Group 4, hafnium tetrakis(dimethylamide) is expected to be a highly reactive precatalyst for such transformations.
Catalyst Design Principles and Performance Optimization
The performance of hafnium-based catalysts is profoundly influenced by the ligand environment around the metal center. Careful design of these ligands, including the incorporation of chirality, is crucial for optimizing activity, selectivity, and stereocontrol.
Achieving high enantioselectivity is a primary goal in modern catalysis. For hafnium-based systems, this is typically accomplished by employing chiral ligands that create a dissymmetric environment around the metal center, directing the approach of the substrate.
Recent research has led to the synthesis of the first hafnium-based chiral 2D organic-inorganic hybrid metal halides. By incorporating chiral organic molecules, these materials successfully break inversion symmetry, leading to noncentrosymmetric structures. Strategic placement of substituents on the chiral organic components allows for the modulation of the crystal structure's polarity, which in turn influences the material's optical properties, such as circular dichroism.
In the context of polymerization, pyridylamido hafnium catalysts have demonstrated remarkable stereocontrol. By modifying substituents on the ligand framework, it is possible to produce highly isotactic poly(4-methylpentene)s, showcasing the profound impact of ligand architecture on the catalyst's selectivity. These examples underscore a fundamental principle: the introduction of chirality into the ligand framework is a powerful strategy for inducing enantioselectivity in hafnium-catalyzed reactions, opening avenues for the development of new asymmetric transformations.
Development of Heterogenized and Surface-Supported Hafnium Catalysts
The transition from homogeneous to heterogeneous catalysis is a critical step for the industrial application of many catalytic systems, offering advantages in catalyst separation and recycling. In the realm of hafnium catalysts, significant research has been directed towards the development of heterogenized and surface-supported systems. This approach aims to combine the high activity and selectivity of well-defined homogeneous hafnium complexes with the practical benefits of a solid catalyst.
One prominent strategy involves the chemisorption of organo-hafnium complexes onto solid supports. For instance, a series of pyridylamido-hafnium complexes have been systematically synthesized and immobilized on sulfated alumina (B75360) (AlS) and sulfated zirconia (ZrS). bohrium.comosti.gov Comparative studies of ethylene (B1197577) homopolymerization and ethylene/1-octene (B94956) copolymerization revealed that the activity and comonomer selectivity trends are similar for both the homogeneous catalysts and their surface-supported counterparts. bohrium.comnorthwestern.edu Manipulation of the ligand structure and the nature of the support material was shown to significantly impact catalytic performance, leading to a tenfold increase in activity and a 28-fold enhancement in 1-octene incorporation for the surface-supported systems. bohrium.comosti.gov Interestingly, while the homogeneous pyridylamido-hafnium catalysts exhibited a positive comonomer effect, the opposite behavior was observed for the surface-supported catalysts. bohrium.com Spectroscopic and computational studies, including Extended X-ray Absorption Fine Structure (EXAFS) and Density Functional Theory (DFT), suggest an electrostatic interaction between the hafnium cation and the anionic support, which is modulated by ion-pairing energetics and the ligand architecture. bohrium.comosti.gov
Another approach to heterogenization is the use of magnesium chloride (MgCl₂) as a support material. Several MgCl₂-supported catalysts containing varying amounts of hafnium and titanium have been prepared. researchgate.net These systems are active for the polymerization of ethylene and α-olefins, as well as their copolymerization. A key feature of these supported catalysts is their ability to produce polymers with much broader molecular weight distributions compared to analogous systems containing only titanium. researchgate.net This property allows for the tuning of polymer characteristics, such as the melt flow index and shear sensitivity, by adjusting the catalyst composition and through the addition of a Lewis base like ethyl benzoate. researchgate.net Kinetic studies and analysis of the resulting polymers suggest that the hafnium-containing active sites produce significantly longer polymer chains than the titanium-containing sites, although they exhibit lower activity and a greater tendency to interact with the Lewis base. researchgate.net
Metal-organic frameworks (MOFs) have also been explored as platforms for creating heterogenized hafnium catalysts. In one example, a zirconium-based MOF, NU-1000, was functionalized with a hafnium precursor. The resulting material contained highly electrophilic Zr(IV) centers that were active in the polymerization of ethene to produce linear polyethylene. osti.gov When exposed to 1-hexene, this catalyst yielded highly isotactic poly(1-hexene), marking a significant advancement in stereoregular polymerization catalyzed by a MOF. osti.gov
Table 1: Comparison of Homogeneous and Surface-Supported Pyridylamido-Hf Catalysts
| Catalyst System | Support | Key Findings | Reference |
|---|---|---|---|
| Pyridylamido-Hf Complexes | None (Homogeneous) | Positive comonomer effect in ethylene/1-octene copolymerization. | bohrium.com |
| Pyridylamido-Hf Complexes | Sulfated Alumina (AlS) | Up to 10x increase in activity and 28x increase in 1-octene incorporation compared to other surface catalysts. Negative comonomer effect. | bohrium.comosti.gov |
| Pyridylamido-Hf Complexes | Sulfated Zirconia (ZrS) | Similar activity and selectivity trends to homogeneous systems. Catalytic patterns modulated by ion-pairing energetics. | bohrium.comosti.gov |
Role of Ligand Modifications (e.g., N-alkyl substituted amine biphenolate, tannic acid) on Catalytic Activity
The modification of ligands coordinated to the hafnium center is a powerful tool for tuning the catalytic activity, selectivity, and stability of the resulting complexes. By systematically altering the steric and electronic properties of the ligand framework, researchers can achieve precise control over the polymerization or reaction process.
N-alkyl substituted amine biphenolate ligands have been extensively studied in the context of hafnium-catalyzed ring-opening polymerization (ROP) of ε-caprolactone. rsc.orgrsc.org A series of hafnium complexes bearing tridentate amine biphenolate ligands with varying N-alkyl substituents (tert-butyl, isopropyl, and n-propyl) have been synthesized and characterized. rsc.orgacs.orgnih.gov Reactivity studies demonstrated that all of these complexes are active catalysts for the ROP of ε-caprolactone. rsc.orgrsc.org The nature of the N-alkyl group was found to have a significant impact on the catalytic activity, with the N-isopropyl derived complexes exhibiting the highest reactivity. rsc.orgrsc.org In contrast, the N-n-propyl substituted complexes were the least reactive. rsc.org This difference in reactivity is attributed to the lower lability of the coordinated acetonitrile (B52724) and the less sterically hindered n-propyl group in these derivatives. rsc.org Importantly, polymerizations catalyzed by the N-isopropyl and some N-n-propyl hafnium complexes were shown to be living, as evidenced by the low polydispersity indices (PDI) of the resulting polyesters. rsc.orgrsc.org
The choice of N-alkyl substituent can also influence the constitution of the resulting hafnium complexes, sometimes leading to unexpected ligand degradation pathways. acs.orgnih.govelectronicsandbooks.com For example, reactions involving the N-tert-butyl substituted ligand at elevated temperatures resulted in thermal degradation of the ligand and the formation of a hafnium complex with a modified ligand structure. acs.orgnih.gov In contrast, similar reactions with N-isopropyl and N-n-propyl substituted ligands led to the formation of the expected homoleptic bis-ligand complexes. acs.orgnih.gov
The use of naturally occurring, renewable materials as ligands offers a sustainable approach to catalyst design. Tannic acid , a readily available plant-derived polyphenol, has been successfully employed as a ligand for the construction of a novel and efficient hafnium catalyst. rsc.orgbohrium.com This hafnium-tannic acid (Hf-TA) catalyst was applied to the Meerwein–Ponndorf–Verley (MPV) reduction of furfural (B47365) to furfuryl alcohol, a key reaction in biomass conversion. rsc.org Under relatively mild conditions (70 °C for 3 hours), the Hf-TA catalyst achieved a high yield of 99.0%. rsc.org A significant advantage of this catalyst is its excellent stability and reusability; it could be reused at least ten times without a noticeable decrease in activity and selectivity. rsc.org The high efficiency, the natural origin of the tannic acid ligand, and the simple preparation process make Hf-TA a promising catalyst for applications in the field of biomass conversion. rsc.orgbohrium.com
Table 2: Effect of N-Alkyl Substituent on Hafnium Catalyst Activity in ε-Caprolactone ROP
| N-Alkyl Substituent | Relative Catalytic Activity | Polymerization Characteristics | Reference |
|---|---|---|---|
| Isopropyl | Most Reactive | Living Polymerization | rsc.orgrsc.org |
| tert-Butyl | Active | - | rsc.org |
| n-Propyl | Least Reactive | Living Polymerization (with MeCN adduct) | rsc.org |
Computational Chemistry Approaches to Hafnium Dimethylamido Systems
Density Functional Theory (DFT) Studies
DFT has become the workhorse of computational studies on hafnium dimethylamido complexes due to its favorable balance of accuracy and computational cost. These studies have provided a molecular-level understanding of the bonding, reactivity, and decomposition pathways of these important precursors.
Electronic Structure and Bonding Analysis of Hafnium Dimethylamido Complexes
The electronic structure of tetrakis(dimethylamido)hafnium, Hf(N(CH₃)₂)₄, has been investigated using a combination of gas-phase photoelectron spectroscopy and DFT calculations. These studies reveal significant insights into the nature of the hafnium-nitrogen bond. The interaction between the nitrogen lone pair electrons and the vacant d-orbitals of the hafnium center is a key feature of the electronic structure. This interaction involves π-donation from the nitrogen atoms to the metal center.
The highest occupied molecular orbitals (HOMOs) of the complex are primarily localized on the nitrogen lone pairs, with some contribution from the metal d-orbitals, indicating a degree of covalent character in the Hf-N bond. Analysis of the molecular orbital plots shows that the lower energy orbitals have more significant metal-nitrogen σ-bond character. The calculated Hf-N bond length is approximately 2.04 Å. The bonding in hafnium(IV) complexes, such as with dimethylamido ligands, is characterized by a significant ionic component due to the high electropositivity of hafnium.
Prediction of Reaction Pathways and Identification of Transition States
DFT calculations have been extensively employed to map out the potential energy surfaces for the decomposition of hafnium dimethylamido complexes, particularly in the context of Atomic Layer Deposition (ALD) of hafnium oxide (HfO₂). These studies have identified several plausible reaction pathways and their associated transition states.
One proposed mechanism for the thermal decomposition of tetrakis(dimethylamido)hafnium (TDMAH) involves an intramolecular insertion reaction. In this pathway, a β-hydride from one of the dimethylamido ligands is transferred to another ligand, leading to the formation of dimethylamine (B145610) (HN(CH₃)₂) and a hafnium complex containing a methyl methylene imine (MMI) ligand. DFT calculations have shown that the unimolecular gas-phase decomposition to form MMI and dimethylamine is endothermic.
Another significant finding from DFT studies is the importance of bimolecular reaction mechanisms, especially on surfaces. The decomposition of TDMAH can be more favorable through a dimer-based bimolecular reaction. In this pathway, a hydrogen atom is transferred from a dimethylamido ligand of one TDMAH molecule to a ligand on an adjacent molecule. This intermolecular hydrogen transfer has a calculated activation barrier. For instance, one study identified a reaction step with an activation barrier of 172.6 kJ/mol and an endothermicity of 91.8 kJ/mol.
DFT calculations have also been used to model the reaction of TDMAH with hydroxylated surfaces, a key step in the ALD process. The reaction of TDMAH with a hydroxylated silicon surface is predicted to be exothermic with a relatively low energy barrier, explaining the feasibility of low-temperature ALD processes using this precursor. For example, the reaction of tetrakis(ethylmethylamino)hafnium (TEMAH) with a hydroxylated silicon surface was found to be exothermic by 1.65 eV with an activation barrier of only 0.10 eV.
Kinetic and Thermodynamic Modeling of Complex Reactivity and Stability
Kinetic and thermodynamic modeling, often based on parameters derived from DFT calculations, provides a quantitative understanding of the reactivity and stability of hafnium dimethylamido complexes. These models are crucial for optimizing process conditions in applications like chemical vapor deposition (CVD) and ALD.
The thermal stability of hafnium alkylamides is a critical factor in their application as precursors. For TDMAH, the onset of thermal decomposition in the gas phase has been observed at temperatures around 300°C. Kinetic studies of HfO₂ film growth from TDMAH show a kinetically controlled region at lower temperatures (200-300°C) and a diffusion-controlled growth region over a wider temperature range (300-500°C). This behavior is influenced by the decomposition kinetics of the precursor in the gas phase and on the substrate surface.
Thermodynamic modeling based on DFT has been used to assess the favorability of different reaction pathways. For example, the reaction of TDMAH with a hydrogen-terminated silicon surface has been studied, revealing three potential pathways with different calculated reaction energies:
Formation of Hf-Si bonds with HN(CH₃)₂ as a byproduct (10.2 kcal/mol)
Formation of Hf-N-Si bonds with CH₄ as a byproduct (-21.3 kcal/mol)
Formation of Hf-N-C-Si bonds with H₂ as a byproduct (8.7 kcal/mol)
These calculations indicate that the formation of Hf-N-Si linkages is the most thermodynamically favorable pathway on this particular surface.
Simulations of Ligand Dissociation Energies and Stability Profiles
The stability of hafnium dimethylamido complexes is fundamentally related to the strength of the hafnium-ligand bonds. Computational simulations, particularly those employing high-level quantum chemical methods, can provide accurate estimates of ligand dissociation energies.
The bond dissociation energy (BDE) of the Hf-N bond in TDMAH has been calculated using DFT and more advanced methods like the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] approach. These calculations provide a quantitative measure of the energy required to break the Hf-N bond homolytically. The calculated BDE for the Hf-N bond is a significant thermodynamic quantity that can be used to predict reaction kinetics.
A comparative study of bond dissociation energies at the CCSD(T)/CBS level provides the following general trend in bond strengths: Hf−O > Hf−N > N−H, C−H, Si−N > Si−H, Si−C > N−C, Hf−H > Hf−Si. researchgate.net This trend highlights the relative stability of the Hf-N bond compared to other bonds within the precursor and its reaction products.
DFT calculations have also been used to compare the stability of different hafnium precursors. Hafnium amides are generally found to have lower thermal stabilities but higher reactivities compared to hafnium halides. mdpi.com This is reflected in the lower activation energy for surface reactions of hafnium amides (e.g., 7.1 kJ/mol for TDMAH) compared to hafnium halides. mdpi.com
Future Directions and Emerging Research Avenues in Hafnium;n Methylmethanamine Chemistry
Development of Novel Synthetic Strategies for Hafnium Dimethylamido Complexes
The traditional synthesis of tetrakis(dimethylamido)hafnium(IV) involves the reaction of hafnium tetrachloride (HfCl₄) with a lithium salt of dimethylamine (B145610). While effective, researchers are exploring more efficient, cost-effective, and scalable synthetic routes. One patented method aims to simplify the process by avoiding the explicit step of removing generated lithium salts before distillation, which is advantageous for mass production by reducing cost and the toxicity of solvents used. google.com
Beyond the parent compound, amine elimination has become a prominent strategy for synthesizing new hafnium complexes. This method uses TDMAH as a starting material and reacts it with protic ligands, such as unsymmetrical β-diketimines, releasing volatile dimethylamine as the only byproduct and driving the reaction forward. tandfonline.com This approach is highly versatile for introducing a wide range of functional ligands to the hafnium center. tandfonline.com
Furthermore, investigations into the reactivity of TDMAH with other reagents have revealed unexpected and novel structures. For instance, reactions with silanes have been shown to produce unusual amide hydride complexes, which were identified as key intermediates in the formation of Ti-Si-N materials and have been characterized by single-crystal X-ray diffraction. nih.gov These discoveries open up new synthetic pathways to previously inaccessible hafnium cluster compounds with unique structural and reactive properties.
Table 1: Comparison of Synthetic Strategies for Hafnium Dimethylamido Complexes
| Synthetic Strategy | Starting Materials | Key Features | Advantages |
|---|---|---|---|
| Salt Metathesis | Hafnium tetrachloride, n-butyllithium, Dimethylamine | Traditional and widely used method. | Well-established procedure. |
| Simplified Salt Metathesis | Hafnium tetrachloride, n-butyllithium, Dimethylamine | Skips the isolation of lithium salts before final distillation. google.com | Increased efficiency for industrial scale-up. google.com |
| Amine Elimination | Tetrakis(dimethylamido)hafnium(IV), Protic Ligands (e.g., β-diketimines) | Releases volatile dimethylamine as a byproduct. tandfonline.com | High versatility for creating derivative complexes. tandfonline.com |
| Reaction with Silanes | Tetrakis(dimethylamido)hafnium(IV), Phenylsilanes | Forms unique amide hydride intermediate complexes. nih.gov | Access to novel cluster compounds. nih.gov |
Design of Advanced Ligand Architectures for Enhanced Performance in Catalysis and Materials
A primary focus of current research is the strategic design of ligands to modify and enhance the properties of hafnium dimethylamido complexes. By replacing one or more of the dimethylamido groups with sophisticated ligand architectures, scientists can precisely tune the steric and electronic environment around the hafnium center, thereby controlling its reactivity, stability, and performance in specific applications.
For olefin polymerization, a variety of ligand families have been explored with considerable success:
Amidoquinoline Ligands: These bidentate ligands have been used to create highly active hafnium-based catalysts that are stable at elevated temperatures (e.g., 120 °C) and produce copolymers with narrow molecular weight distributions. researchgate.net
Pyridylamido Ligands: Complexes featuring pyridylamido ligands, often with a silylene bridge, have been developed as Cs-symmetric precatalysts. rsc.org When activated, they demonstrate the ability to produce isotactically enriched polypropylene (B1209903) and poly(1-hexene). rsc.orgrsc.org The substituents on the ligand framework significantly influence catalytic activity and the molecular weight of the resulting polymers. rsc.orgmdpi.com
β-diketiminate Ligands: These bidentate ligands coordinate through two nitrogen atoms and have been used to synthesize new tris(dimethylamido)hafnium(IV) complexes, which are investigated as potential precursors for the metal-organic chemical vapor deposition (MOCVD) of hafnium oxide (HfO₂) thin films. tandfonline.comresearchgate.net
Triamidoamine Ligands: Tetradentate triamidoamine ligands have been employed to support hafnium complexes with reduced arene ligands. nih.govnih.gov These systems provide access to hafnium chemistry in lower formal oxidation states, opening avenues for novel reductive catalysis. nih.gov
The design of these ligands is not arbitrary; it is a targeted effort to balance catalytic activity, thermal stability, and the ability to control polymer microstructure. Subtle changes in the ligand framework, such as altering the substituents on an aromatic ring, can lead to dramatic improvements in catalytic performance. mdpi.com
Exploration of New Catalytic Transformations and Materials Applications
While the primary industrial application of tetrakis(dimethylamido)hafnium(IV) is as a precursor for atomic layer deposition (ALD) and MOCVD of high-k dielectric HfO₂ films in the semiconductor industry, the field is rapidly diversifying. researchgate.netmarketreportanalytics.comresearchgate.net The unique properties of hafnium make it suitable for a range of other advanced applications.
In catalysis, hafnium dimethylamido derivatives are at the forefront of olefin polymerization research. Catalysts based on amidoquinoline and pyridylamido ligands have shown exceptional activity and control over polymer properties, such as producing copolymers with high molecular weight and uniform composition. researchgate.netrsc.org Hafnium catalysts are also being explored for other organic transformations, including Friedel-Crafts acylations and condensation reactions. alfachemic.com
The development of novel hafnium-based materials is another burgeoning research area:
Metal-Organic Frameworks (MOFs): Hafnium's stability and Lewis acidity make it an excellent candidate for constructing robust MOFs. rsc.org These materials, which can be synthesized using hafnium precursors, possess high thermal and chemical stability and are being investigated for applications in catalysis, gas separation, and wastewater treatment. rsc.orgosti.gov
Nanomaterials for Biomedical Applications: The chemical reactivity of hafnium allows for the synthesis of various nanoparticles, such as hafnium oxide. nih.gov Due to hafnium's high atomic number (Z=72), these nanomaterials are effective at attenuating X-rays, making them promising as contrast agents for CT imaging and as radiosensitizers to enhance cancer radiation therapy. nih.govnih.gov
The transition from binary oxides to more complex materials like hafnium-based MOFs and functionalized nanoparticles represents a significant evolution in the application of hafnium chemistry. rsc.orgnih.gov
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
The synergy between experimental synthesis and computational modeling is becoming indispensable for advancing the understanding of hafnium dimethylamido chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide insights into reaction mechanisms, electronic structures, and thermodynamic properties that are often difficult to probe experimentally.
This integrated approach has been successfully applied in several key areas:
Surface Chemistry in ALD: The initial adsorption and reaction of TDMAH on silicon surfaces have been studied using a combination of in-situ infrared spectroscopy and DFT calculations. researchgate.netmdpi.comacs.org These studies elucidate the reaction pathways, identify surface intermediates, and calculate activation energy barriers, which is crucial for optimizing ALD processes for microelectronics. mdpi.com Computational work has shown that hafnium amide precursors exhibit higher reactivity on hydroxylated surfaces compared to alkoxide or halide precursors. mdpi.com
Reaction Mechanisms: DFT calculations have been used to rationalize the formation of unusual amide hydride complexes from the reaction of TDMAH with silanes, indicating that the formation of aminosilanes and a hafnium hydride species is energetically favored. nih.gov
Ligand Design and Catalysis: Computational studies help in understanding how ligand modifications influence the electronic structure and reactivity of catalytic sites. This predictive capability can guide the synthesis of new ligands and catalysts with improved performance, accelerating the development cycle.
Electronic Structure: Gas-phase electronic structures of complexes like TDMAH have been investigated through a combination of experimental techniques and theoretical calculations, providing a fundamental understanding of their bonding and reactivity. osti.gov
By combining experimental observations with theoretical predictions, researchers can build a more complete and predictive model of hafnium dimethylamido complexes, guiding the rational design of new molecules and materials for targeted applications. rsc.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing organometallic hafnium complexes with N-methylmethanamine ligands?
- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres (e.g., argon or nitrogen). For example, tris(N-methylmethanamine)hafnium complexes can be prepared by reacting hafnium precursors like hafnium tetrachloride (HfCl₄) with N-methylmethanamine in anhydrous solvents (e.g., tetrahydrofuran). Purification via recrystallization or column chromatography is critical to isolate pure products. Characterization employs NMR, X-ray diffraction, and elemental analysis .
Q. Which spectroscopic and analytical techniques are optimal for characterizing hafnium-N-methylmethanamine complexes?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for ligand coordination analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) confirms molecular weight, while Thermogravimetric Analysis (TGA) assesses thermal stability. Single-crystal X-ray diffraction provides structural details of the coordination geometry .
Q. How do hafnium-based coatings compare to conventional materials in extreme environments?
- Methodological Answer : Experimental design involves depositing hafnium oxide (HfO₂) or carbide (HfC) coatings via chemical vapor deposition (CVD) or atomic layer deposition (ALD). Performance is evaluated under high-temperature/pressure conditions using electron microscopy (SEM/TEM) and stress-testing rigs. Hafnium’s high melting point (2,233°C) and corrosion resistance make it superior to titanium in oxidative environments .
Advanced Research Questions
Q. How can researchers address discrepancies in osseointegration efficiency between hafnium and titanium implants?
- Methodological Answer : Use a PICO (Problem, Intervention, Comparison, Outcomes) framework to design comparative in vivo studies. Measure bone-implant contact (BIC) via histomorphometry and micro-CT imaging. Contradictions may arise due to surface roughness or oxidation kinetics; controlled surface functionalization (e.g., hydroxyapatite coating) can mitigate variability .
Q. What methodologies stabilize the ferroelectric phase in hafnium oxide thin films for semiconductor applications?
- Methodological Answer : Stabilization requires a "clamping effect" during thermal annealing. Deposit hafnium-zirconium oxide (HfZrO₄) between metal substrates (e.g., platinum) and electrodes (e.g., titanium nitride). Use grazing-incidence X-ray diffraction (GIXRD) to monitor phase transitions and piezoelectric force microscopy (PFM) to confirm ferroelectric polarization .
Q. How do structural modifications of hafnium carboxylate clusters impact their performance in EUV lithography?
- Methodological Answer : Partial decarboxylation via controlled hydrolysis (e.g., LiOH treatment) alters cluster stoichiometry from Hf₆O₄(OH)₄(RCO₂)₁₂ to Hf₆O₄(OH)₆(RCO₂)₁₀. Evaluate EUV absorption efficiency using synchrotron radiation and lithographic resolution via electron microscopy. Smaller cluster size reduces light scattering, enhancing pattern fidelity .
Q. What experimental approaches resolve contradictions in neutron absorption cross-section data for hafnium isotopes?
- Methodological Answer : Use activation techniques with isotopically pure hafnium samples (e.g., ¹⁷⁸Hf). Compare results to evaluated nuclear databases (e.g., TENDL-2017) and validate via Monte Carlo simulations. Discrepancies often arise from metastable state populations during neutron capture .
Data Analysis and Contradiction Management
Q. How should researchers analyze conflicting data on hafnium’s electrical conductivity under high-pressure conditions?
- Methodological Answer : Replicate experiments using diamond anvil cells (DAC) to achieve pressures >80 GPa. Measure resistivity via four-probe techniques and correlate with phase transitions (α → ω → β) using in situ X-ray diffraction. Contradictions may stem from impurity content or grain boundary effects .
Q. What strategies mitigate variability in hafnium carbide (HfC) irradiation swelling studies?
- Methodological Answer : Introduce additives like molybdenum silicide (MoSi₂) to enhance radiation tolerance. Post-irradiation analysis via TEM identifies defect clusters, while swelling is quantified using profilometry. Control neutron flux gradients to ensure uniform temperature profiles .
Tables for Key Data Reference
Table 1 : Elemental Composition of Hafnium Tetrafluoride (HfF₄)
| Element | Percentage |
|---|---|
| F | 29.86% |
| Hf | 70.14% |
| Source: Elemental analysis of HfF₄ |
Table 2 : Phase Transition Temperatures of Hafnium
| Phase | Pressure Range (GPa) | Temperature Range (K) |
|---|---|---|
| α → ω | 30–40 | 800–1,300 |
| ω → β | 40–80 | 1,300–2,000 |
| Source: High-pressure phase diagram |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
